2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate

Description

Molecular Structure and Stereochemical Features

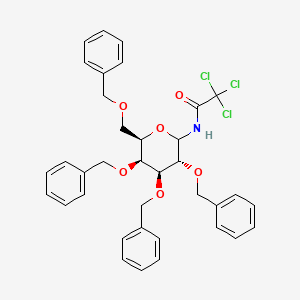

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate possesses the molecular formula C₃₆H₃₆Cl₃NO₆ with a molecular weight of 685.03 g/mol. The compound features a galactopyranose core with benzyl ether protecting groups at the 2-, 3-, 4-, and 6-positions, while the anomeric position bears a trichloroacetimidate functionality. The stereochemical configuration follows the D-galactose pattern, with specific stereochemical descriptors of (2S,3R,4S,5S,6R) for the pyranose ring carbons.

The galactopyranose ring adopts the characteristic ⁴C₁ chair conformation, which positions the hydroxyl groups in an axial-equatorial pattern distinct from glucose derivatives. Specifically, the hydroxyl at C4 occupies an axial position, while those at C2 and C3 are equatorial. This stereochemical arrangement significantly influences the compound's reactivity and selectivity in glycosylation reactions compared to its glucose analogs.

The trichloroacetimidate group at the anomeric position exists predominantly in the alpha configuration, as evidenced by nuclear magnetic resonance spectroscopy data showing characteristic coupling patterns. The imidate functionality displays a Z-configuration about the carbon-nitrogen double bond, with the hydroxyl group positioned trans to the trichloromethyl substituent. This geometric arrangement contributes to the compound's high reactivity as a glycosyl donor under acidic activation conditions.

The benzyl protecting groups adopt specific conformational preferences that influence the overall molecular geometry. These aromatic substituents occupy positions that minimize steric interactions while providing effective protection of the hydroxyl functionalities during synthetic transformations. The spatial arrangement of these groups creates a distinctive molecular topology that affects both the compound's physical properties and its chemical reactivity patterns.

Physical and Chemical Characteristics

The compound presents as a white crystalline solid with a melting point range of 97-101°C, demonstrating good thermal stability under standard laboratory conditions. The crystalline nature reflects the ordered packing of molecules facilitated by intermolecular interactions, including hydrogen bonding involving the imidate nitrogen and aromatic pi-pi stacking between benzyl groups. The relatively sharp melting point range indicates high purity and structural uniformity in typical synthetic preparations.

Solubility characteristics reveal excellent dissolution in organic solvents including dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, and methanol. This broad solubility profile stems from the hydrophobic nature of the benzyl protecting groups, which dominate the compound's overall polarity despite the presence of polar heteroatoms. The enhanced lipophilicity compared to unprotected galactose derivatives makes the compound particularly suitable for reactions in aprotic organic media commonly employed in carbohydrate synthesis.

Chemical reactivity centers on the anomeric trichloroacetimidate functionality, which undergoes facile activation under Lewis acidic conditions. The compound demonstrates high reactivity toward nucleophilic alcohols and phenols, forming glycosidic bonds with concomitant elimination of trichloroacetamide. The reactivity pattern follows typical imidate behavior, with activation occurring through protonation of the imidate nitrogen followed by nucleophilic attack at the anomeric carbon.

Storage requirements specify maintenance at temperatures between 0°C and -20°C under inert atmosphere conditions to prevent hydrolysis and decomposition. The compound shows sensitivity to moisture and acidic conditions, which can promote unwanted side reactions including formation of anomeric trichloroacetamide derivatives through intermolecular aglycon transfer mechanisms. These stability considerations necessitate careful handling and storage protocols to maintain synthetic utility.

Spectroscopic Profile and Structural Elucidation

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound. Proton nuclear magnetic resonance spectra exhibit characteristic resonances for the anomeric proton at approximately 6.7-6.8 parts per million, displaying coupling patterns consistent with the axial orientation in the alpha-galactopyranose configuration. The benzyl protecting groups generate complex aromatic multipiples in the 7.2-7.4 parts per million region, along with benzylic methylene signals appearing as characteristic doublets around 4.5-5.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive signals for the anomeric carbon at approximately 95-98 parts per million, with the chemical shift influenced by the electron-withdrawing trichloroacetimidate substituent. The trichloromethyl carbon appears as a characteristic signal around 161-163 parts per million, while the imidate carbonyl carbon resonates near 160-162 parts per million. Ring carbons display chemical shifts typical for benzyl-protected galactopyranose derivatives, with C4 showing characteristic upfield shifting due to its axial hydroxyl configuration.

The spectroscopic profile includes distinctive patterns for stereochemical assignment through coupling constant analysis. The anomeric proton exhibits coupling constants of approximately 3-4 hertz with H2, consistent with the diaxial relationship in alpha-galactopyranose derivatives. Additional coupling patterns throughout the sugar ring confirm the galacto configuration, with H3-H4 showing the characteristic small coupling constant (less than 1 hertz) due to the gauche relationship between these protons.

Mass spectrometry analysis provides molecular ion confirmation at mass-to-charge ratio 685, with characteristic fragmentation patterns including loss of benzyl groups (91 mass units) and trichloroacetimidate functionality. The fragmentation behavior supports the proposed structure and can distinguish between alpha and beta anomers through different elimination pathways. These spectroscopic techniques collectively provide unambiguous structural confirmation and purity assessment for synthetic preparations.

Conformational Analysis and Stability Parameters

The conformational behavior of this compound involves multiple degrees of freedom, with the pyranose ring conformation representing the primary structural determinant. The compound adopts the energetically favored ⁴C₁ chair conformation, which minimizes 1,3-diaxial interactions while maintaining optimal orbital overlap for anomeric stabilization. This conformational preference remains consistent across different solvent environments and temperature ranges typically encountered in synthetic applications.

Side-chain conformational analysis reveals specific preferences for the C5-C6 bond rotation, which influences both reactivity and selectivity in glycosylation reactions. The galactopyranose configuration promotes preferential adoption of the gauche-trans conformation around the C5-C6 bond, as evidenced by coupling constant analysis showing values of 6-7 hertz between H5 and the H6 protons. This conformational preference differs from glucose analogs and contributes to the distinct reactivity profile observed for galactose-derived donors.

The trichloroacetimidate functionality introduces additional conformational considerations through rotation around the anomeric carbon-oxygen bond. The compound exhibits preferential adoption of conformations that minimize steric interactions between the trichloromethyl group and the C2 benzyl substituent. This conformational constraint influences the approach geometry for nucleophilic attack during glycosylation reactions, contributing to the observed stereoselectivity patterns.

Stability parameters indicate thermal decomposition temperatures well above normal synthetic reaction conditions, with significant degradation occurring only above 150°C. The compound demonstrates good photochemical stability under standard laboratory lighting conditions, though prolonged exposure to ultraviolet radiation can promote benzyl group cleavage. Chemical stability depends strongly on pH conditions, with rapid decomposition occurring in aqueous acidic media through hydrolysis of the imidate functionality. These stability characteristics define the operational parameters for synthetic applications and storage protocols.

Properties

IUPAC Name |

2,2,2-trichloro-N-[(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(41)40-34-33(45-24-29-19-11-4-12-20-29)32(44-23-28-17-9-3-10-18-28)31(43-22-27-15-7-2-8-16-27)30(46-34)25-42-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2,(H,40,41)/t30-,31+,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYPOHMKLUHRHR-BJPULKCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)NC(=O)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36Cl3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133219 | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220542-34-7 | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220542-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloro-N-[2,3,4,6-tetrakis-O-(phenylmethyl)-D-galactopyranosyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of D-Galactose

Initial protection of D-galactose’s hydroxyl groups is achieved via benzylation. Benzyl bromide (BnBr) or benzyl chloride (BnCl) is used in the presence of a base such as sodium hydride (NaH) or silver(I) oxide (Ag₂O). The reaction typically proceeds in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere. Complete benzylation ensures all four hydroxyl groups (2-, 3-, 4-, and 6-positions) are protected, yielding 2,3,4,6-Tetra-O-benzyl-D-galactopyranose.

Trichloroacetimidate Formation

The anomeric hydroxyl group of the tetra-O-benzylated intermediate is activated using trichloroacetonitrile (Cl₃CCN) and a catalytic base, commonly potassium carbonate (K₂CO₃) or 1,8-diazabicycloundec-7-ene (DBU). The reaction proceeds via nucleophilic attack of the anomeric oxygen on trichloroacetonitrile, forming the trichloroacetimidate leaving group. Key parameters include:

-

Solvent : Dichloromethane (DCM) or toluene

-

Temperature : 0°C to room temperature

-

Reaction Time : 2–24 hours

This method typically achieves yields of 70–85%, with α/β anomeric ratios influenced by solvent polarity and base strength.

Organocatalytic Approaches for Enhanced Stereoselectivity

Recent advances leverage thiourea-based organocatalysts to improve stereoselectivity during glycosylation. A 2024 study demonstrated that homochiral thioureas derived from camphor significantly enhance β-selectivity.

Catalyst Design and Mechanism

Thiourea 1 (Figure 1), featuring a camphor backbone, facilitates hydrogen bonding with methanol, stabilizing the transition state for β-glycoside formation. Density functional theory (DFT) calculations (M06-2X/6-311++G(2d,2p)) revealed steric and electronic effects dictating stereochemical outcomes.

Optimized Reaction Conditions

-

Catalyst Loading : 15 mol% thiourea 1

-

Solvent : Solvent-free conditions

-

Additive : 2 equivalents methanol

-

Temperature : Room temperature

-

Time : 1.5 hours

Under these conditions, the reaction achieves 99% yield with α/β selectivity of 1:73, compared to 1:35 without the catalyst.

Table 1: Stereoselectivity in Organocatalytic Glycosylation

| Catalyst | Yield (%) | α/β Ratio |

|---|---|---|

| None | 75 | 1:35 |

| Thiourea 1 | 99 | 1:73 |

Continuous Flow Synthesis for Scalability

Flow chemistry offers advantages in reproducibility and scalability, particularly for thermally sensitive intermediates. A 2024 ACS Organic Process Research & Development study detailed the application of flow systems to synthesize related C-glycosyl acetates.

Reactor Configuration and Parameters

-

Reactor Type : Coiled-tube reactor (5 mL volume)

-

Temperature : 180–230°C

-

Residence Time : 45–65 minutes

-

Pressure : 8 bar

Key Findings

Table 2: Flow Synthesis Optimization

| Equiv. Ph₃PCHCO₂Et | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 3 | 220 | 50 | 35 |

| 5 | 210 | 60 | 42 |

Comparative Analysis of Methodologies

Yield and Efficiency

Practical Considerations

-

Cost : Organocatalysts increase material costs but reduce purification steps.

-

Scalability : Flow systems enable kilogram-scale synthesis but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are crucial for the formation of glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates.

Common Reagents and Conditions

Lewis Acids: Commonly used Lewis acids such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are employed to activate the trichloroacetimidate group.

Solvents: Typical solvents include dichloromethane (DCM) or acetonitrile.

Temperature: Reactions are usually carried out at low temperatures (0°C to -78°C) to control the reaction rate and selectivity.

Major Products

The major products of these reactions are glycosides, where the galactopyranosyl unit is transferred to an acceptor molecule, forming a new glycosidic bond. The specific product depends on the nature of the acceptor molecule used in the reaction.

Scientific Research Applications

General Reaction Scheme

-

Reagents :

- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- Trichloroacetonitrile

- Anhydrous K2CO3 (base)

- Dry dichloromethane (solvent)

-

Procedure :

- Dissolve anhydrous K2CO3 in dry dichloromethane.

- Add 2,3,4,6-Tetra-O-benzyl-D-galactopyranose and trichloroacetonitrile sequentially.

- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

- Purify the crude product via flash column chromatography.

Yield and Purity

The typical yield for this synthesis can reach up to 98%, with a high degree of stereoselectivity observed (α:β ≈ 1:4) .

Glycosylation Reactions

One of the primary applications of 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is as a glycosyl donor in glycosylation reactions. This compound allows for the construction of glycosidic bonds in a selective manner, which is crucial for synthesizing oligosaccharides and glycoproteins.

Case Study: Synthesis of Nucleosides

In a notable study, this compound was utilized to synthesize complex nucleosides such as 7-bromo-6-chloro-5′-O-(2″,3″,4″,6″-O-tetrabenzyl-α-D-glucopyranosyl) Tubercidin. The reaction demonstrated high efficiency and selectivity in forming the desired nucleoside structure .

Synthesis of Complex Carbohydrates

The compound plays a vital role in synthesizing various complex carbohydrates. Its ability to participate in glycosylation reactions enables researchers to explore carbohydrate-based therapeutics and vaccines.

Research on Glycoconjugates

Research has shown that derivatives of this compound can be employed in synthesizing glycoconjugates that are important for studying cell signaling and interactions between cells and pathogens .

Mechanism of Action

The mechanism by which 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate exerts its effects involves the activation of the trichloroacetimidate group by a Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This intermediate is highly reactive and can readily form a glycosidic bond with an acceptor molecule. The benzyl protecting groups ensure that the reactivity is focused on the anomeric position, allowing for selective glycosylation.

Comparison with Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate: can be compared with other glycosyl donors such as:

2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate: Similar in structure but derived from glucose instead of galactose.

2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl trichloroacetimidate: Uses acetyl protecting groups instead of benzyl groups, which can affect the solubility and reactivity of the compound.

Thioglycosides: These compounds use a sulfur atom in place of the trichloroacetimidate group and are activated by different reagents, offering an alternative method for glycosylation.

The uniqueness of This compound lies in its high reactivity and selectivity for forming glycosidic bonds, making it a valuable tool in synthetic carbohydrate chemistry.

Biological Activity

2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate is a synthetic carbohydrate derivative that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and glycobiology. This compound is notable for its potential biological activities, including its roles in cell signaling, cancer therapy, and as a modulator of various biochemical pathways.

Chemical Structure and Properties

The chemical formula of this compound is . The structure features multiple benzyl groups that enhance its lipophilicity, potentially influencing its interaction with biological membranes and proteins.

- Molecular Weight : 674.81 g/mol

- Melting Point : 69-74 °C

- Storage Conditions : Recommended at -20 °C

Anticancer Properties

Research indicates that derivatives of inositol phosphates, including those related to this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Inositol hexakisphosphate (IP6), a related compound, has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. It enhances the efficacy of conventional chemotherapy and reduces metastasis in various cancer models .

- Case Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of melanoma cells through mechanisms involving cell cycle arrest and differentiation .

Immunomodulatory Effects

The immunomodulatory potential of this compound has been explored in various studies:

- Enhancement of Immune Response : Certain derivatives have been shown to enhance the immune response by increasing the production of cytokines and activating immune cells. This effect could be beneficial in developing adjuvants for vaccines or therapies for immune-related diseases .

Table: Summary of Biological Activities

Mechanistic Insights

The biological activities of this compound are likely mediated through its interaction with specific cellular targets. For example:

- Binding to Kinases : Similar compounds have been shown to interact with kinases involved in signal transduction pathways, thereby influencing cellular responses to stress and apoptosis .

- Cell Cycle Regulation : The compound may affect key regulators of the cell cycle, leading to either arrest or promotion of differentiation in malignant cells .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate?

- Methodological Answer : The synthesis typically involves activation of the anomeric hydroxyl group with trichloroacetonitrile in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under anhydrous conditions. Evidence from analogous trichloroacetimidate syntheses indicates that dichloromethane (DCM) is a preferred solvent, and reactions are conducted at 0°C to room temperature to minimize side reactions . Purification via silica gel chromatography (e.g., 9:1 DCM-acetone) yields the product in ~40–80% efficiency, depending on protecting group compatibility .

Q. How does the choice of glycosyl acceptor influence regioselectivity in glycosylation reactions using this donor?

- Methodological Answer : Regioselectivity is governed by steric and electronic factors of the acceptor. For example, acceptors with bulky protecting groups (e.g., benzylidene or tert-butyldiphenylsilyl) at specific positions can direct glycosylation to less hindered sites. In disaccharide synthesis, secondary hydroxyl groups on acceptors like 3,6-di-O-benzyl glucopyranosides often react preferentially under TMSOTf (trimethylsilyl triflate) catalysis, forming β-(1→6) linkages .

Q. What analytical techniques are critical for characterizing this compound and its glycosylation products?

- Methodological Answer :

- TLC : Monitor reaction progress using solvent systems like cyclohexane/EtOAc (8:2) or DCM/acetone (9:1) .

- NMR : and NMR are essential for confirming anomeric configuration (e.g., α/β ratios) and glycosidic bond formation. Key signals include the trichloroacetimidate carbonyl (~160 ppm in NMR) and anomeric protons (δ 5.5–6.5 ppm for α-configuration) .

- HRMS : Validates molecular weight and isotopic labeling in complex glycoconjugates .

Advanced Research Questions

Q. How can stereochemical control (α/β selectivity) be achieved during glycosylation with this donor?

- Methodological Answer : The trichloroacetimidate’s anomeric configuration (α or β) and promoter choice dictate stereochemistry. For instance, α-trichloroacetimidates activated with Lewis acids like BF-OEt favor β-linked products via an S1 mechanism, while β-donors may require TMSOTf for α-selectivity. Evidence from galactopyranosyl donor studies shows that pre-organization of the donor’s protecting groups (e.g., benzyl vs. acetyl) can stabilize transition states to enhance selectivity .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or oligomerization) during glycosylation?

- Methodological Answer :

- Anhydrous Conditions : Use molecular sieves (4Å) to scavenge water .

- Low Temperature : Conduct reactions at −20°C to 0°C to slow down hydrolysis .

- Controlled Equivalents : Limit donor-to-acceptor ratios (1.1–1.5 eq.) to reduce oligomerization. For example, reports 54% yield in a disaccharide synthesis using 1.3 eq. donor .

Q. How can this donor be applied to synthesize structurally complex glycans for vaccine development?

- Methodological Answer : The donor’s benzyl protecting groups enhance solubility in organic solvents, enabling iterative glycosylation for multi-step syntheses. In tuberculosis vaccine research, similar trichloroacetimidates were used to build mannose-capped lipoarabinomannan analogs via sequential glycosylation-deprotection steps. Critical steps include chemoselective deprotection (e.g., Na/MeOH for benzyl groups) and orthogonal protecting group strategies .

Q. What are the limitations of this donor in synthesizing 1,2-cis glycosidic linkages?

- Methodological Answer : Achieving 1,2-cis linkages (e.g., α-galactopyranosides) is challenging due to the steric bulk of the 2-O-benzyl group. Studies suggest using bulky promoters (e.g., TfOH) or solvent effects (e.g., nitromethane) to favor axial attack. However, yields for cis linkages are typically lower (<50%) compared to trans .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported yields for similar glycosylation reactions: How to reconcile?

- Analysis : Variability arises from differences in acceptor nucleophilicity, promoter activity, and solvent purity. For example, reports 40% yield for a galactopyranosyl donor, while achieves 54% with a mannopyranosyl analog, likely due to optimized acceptor activation .

- Recommendation : Pre-activate the donor with TMSOTf in DCM at −20°C for 10 min before adding the acceptor to improve reproducibility .

Q. Why do some reactions produce unexpected regioisomers despite controlled conditions?

- Root Cause : Competing pathways (e.g., solvent-assisted vs. direct displacement) can alter regioselectivity. For example, polar solvents like acetonitrile may favor different transition states compared to DCM .

- Solution : Use computational modeling (DFT) to predict acceptor reactivity or employ temporary protecting groups (e.g., p-methoxybenzyl) to block undesired sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.